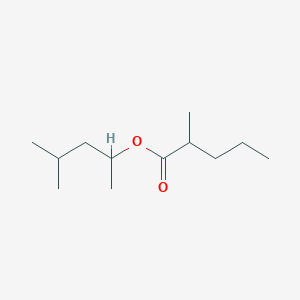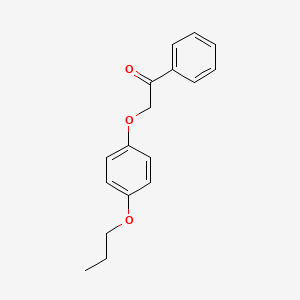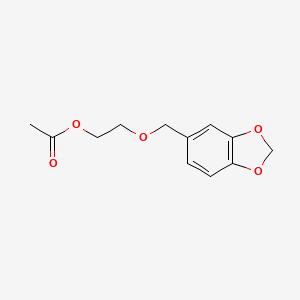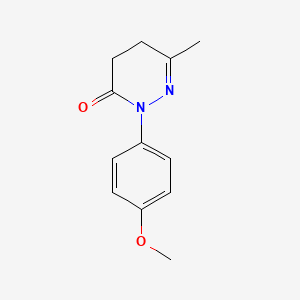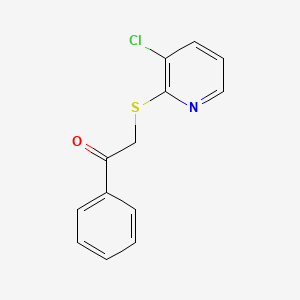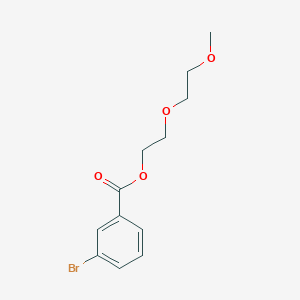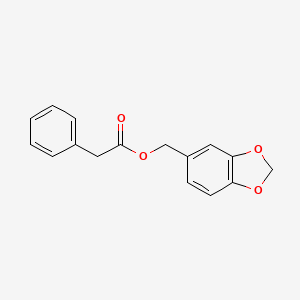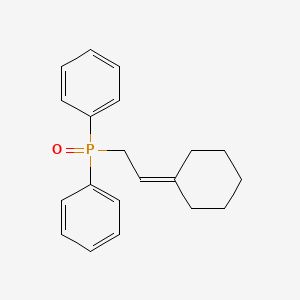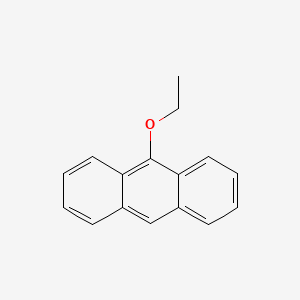
9-Ethoxyanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethoxyanthracene is an organic compound with the chemical formula C16H14O. It is a derivative of anthracene, where an ethoxy group (-OCH2CH3) is attached to the ninth carbon atom of the anthracene ring system. This compound is known for its interesting photophysical and photochemical properties, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethoxyanthracene typically involves the ethoxylation of anthracene. One common method is the reaction of anthracene with ethyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale ethoxylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions: 9-Ethoxyanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to anthracene or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Various substituted anthracenes depending on the reagents used.
Scientific Research Applications
9-Ethoxyanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: Investigated for its potential interactions with biological molecules and its role in fluorescence-based assays.
Medicine: Explored for its potential use in photodynamic therapy and as a component in drug delivery systems.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials
Mechanism of Action
The mechanism of action of 9-Ethoxyanthracene primarily involves its ability to participate in photochemical reactions. Upon exposure to light, it can undergo photoexcitation, leading to the formation of reactive intermediates such as singlet oxygen. These intermediates can interact with various molecular targets, including DNA, proteins, and other cellular components, resulting in a range of biological effects .
Comparison with Similar Compounds
9-Methoxyanthracene: Similar in structure but with a methoxy group instead of an ethoxy group.
9-Anthracenecarboxylic Acid: Contains a carboxyl group at the ninth position.
9,10-Diphenylanthracene: Substituted with phenyl groups at the ninth and tenth positions
Uniqueness: 9-Ethoxyanthracene is unique due to its specific ethoxy substitution, which imparts distinct photophysical properties compared to other anthracene derivatives. This makes it particularly useful in applications requiring specific light absorption and emission characteristics .
Properties
CAS No. |
6487-28-1 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
9-ethoxyanthracene |
InChI |
InChI=1S/C16H14O/c1-2-17-16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3 |
InChI Key |
LSOHZXVUUOEOTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[(4-Acetyl-2-methoxyphenoxy)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14722687.png)
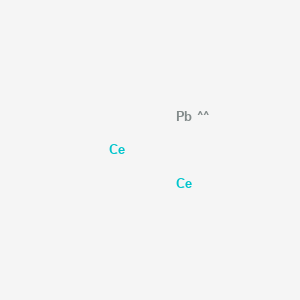
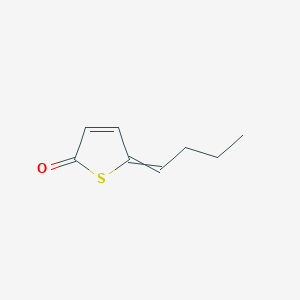
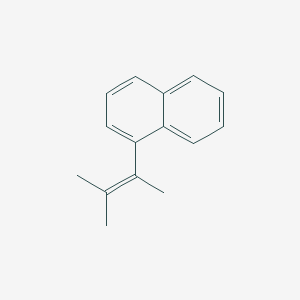
![2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride](/img/structure/B14722705.png)
![17-hydroxy-2,7,10,13,17-pentamethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14722713.png)
